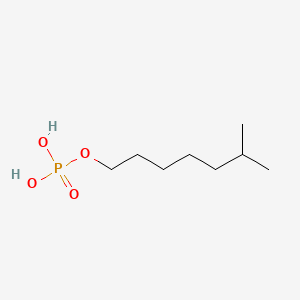

Phosphoric acid, isooctyl ester

Description

Contextualization of Alkyl Phosphate (B84403) Esters in Industrial and Environmental Science

Alkyl phosphate esters are a significant subgroup of phosphoric acid esters, characterized by the replacement of one or more acidic protons of phosphoric acid with alkyl groups. wikipedia.org These compounds have found widespread use across numerous industries. obermeier.denih.gov

Industrial Applications:

Flame Retardants: A primary application of alkyl phosphate esters is as flame retardants in polymers, plastics, and textiles. ontosight.aiobermeier.denih.gov Their effectiveness stems from the release of phosphorus compounds upon heating, which inhibits combustion. ontosight.ai

Plasticizers: They are incorporated into plastics, such as PVC, to enhance flexibility and durability. ontosight.ainih.gov

Lubricants and Anti-wear Additives: The phosphate group contributes to anti-wear properties, making them valuable components in lubricant formulations. ontosight.ai

Surfactants and Defoamers: Their molecular structure allows them to function as surfactants in various formulations and as defoamers in products like paints and concrete additives. ontosight.aiobermeier.de

Solvents and Extraction Agents: Alkyl phosphates serve as highly polar solvents in diverse extraction processes, including the production of hydrogen peroxide and in hydrometallurgy for extracting metals like uranium, nickel, and cobalt. obermeier.detaylorandfrancis.com

Catalysts: They can act as strongly acidic catalysts in chemical conversions. obermeier.de

Environmental Science Perspective:

The extensive use of alkyl phosphate esters has led to their presence in the environment. nih.gov Research in environmental science focuses on understanding their fate, transport, and potential impacts. acs.orgacs.org Studies have detected various organophosphate esters in the atmosphere, snow, and seawater, highlighting their persistence and long-range transport. acs.org The environmental fate of these compounds is a subject of ongoing research to assess their potential for bioaccumulation and any associated ecological effects. acs.org

Historical Trajectories of Research on Phosphoric Acid Esters

The scientific exploration of phosphoric acid esters dates back to the early 19th century. Key milestones in the historical development of this field include:

Early 19th Century: Initial research focused on the reaction between ethanol (B145695) and acids to produce "ethers." In 1820, Lassaigne made a crucial analogy between sulphovinic and phosphovinic acids, demonstrating the existence of phosphovinic acid. ingentaconnect.com

1848: Voegeli synthesized the first neutral ester of phosphoric acid, triethyl phosphate (TEP). This was a significant step forward in the field. ingentaconnect.com

Mid-20th Century: The industrial use of phosphate esters, including trialkyl, triaryl, and mixed esters, began in the 1940s. nih.gov Their application as fire-retardant plasticizers and fire-resistant hydraulic fluids grew significantly from the mid-1950s onwards. epa.gov The demand for fire safety in consumer products, particularly those made from synthetic polymers, spurred a substantial increase in the use of phosphate ester flame retardants during the 1960s and 1970s. nih.gov

Contemporary Research Significance of Phosphoric Acid, Isooctyl Ester

"this compound" is an ester derived from the reaction of phosphoric acid with isooctanol. ontosight.ai While specific research on the isooctyl ester is less abundant in publicly available literature compared to more common alkyl phosphates like TBP or TEP, its properties and potential applications align with the broader class of alkyl phosphate esters.

Contemporary research interest in "this compound" and related compounds is driven by the need for specialized properties in various industrial applications. Research often focuses on optimizing synthesis methods and characterizing the unique attributes of different esters. For instance, a patented method describes the catalytic synthesis of tri-iso-octyl phosphate, aiming to improve yield and reduce reaction time and temperature by using a Lewis acid catalyst. google.com

The general properties of isooctyl acid phosphate, such as being less volatile and potentially less corrosive than phosphoric acid, make it a more manageable substance in industrial settings. ontosight.ai Its applications are similar to other alkyl phosphates and include use as a flame retardant, plasticizer, lubricant, and surfactant. ontosight.ai

Interactive Data Table: Properties of Isooctyl Phosphoric Acid Esters

| Property | Value | Source |

| Molecular Formula (Monoester) | C8H19O5P | ontosight.ai |

| Molecular Formula (Triisooctyl phosphate) | C24H51O4P | nih.gov |

| CAS Number | 12645-53-3 | environmentalchemistry.com |

| Appearance | Corrosive liquid | nih.gov |

| Solubility in Water | Insoluble | nih.gov |

Further research is needed to fully elucidate the specific characteristics and potential advantages of "this compound" in comparison to other alkyl phosphate esters. This includes more detailed studies on its performance in various applications and a comprehensive assessment of its environmental behavior.

Structure

3D Structure

Properties

IUPAC Name |

6-methylheptyl dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O4P/c1-8(2)6-4-3-5-7-12-13(9,10)11/h8H,3-7H2,1-2H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQINQJTUMGQYOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCOP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10874012 | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

26403-12-3, 12645-53-3, 3256-92-6 | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Phosphoric acid, monoisooctyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 6-Methylheptyl dihydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10874012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phosphoric acid, isooctyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.481 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isooctyl dihydrogen phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization

Esterification Pathways for Isooctyl Phosphate (B84403) Synthesis

The synthesis of isooctyl phosphates, including mono-, di-, and tri-isooctyl phosphate, can be accomplished through several esterification routes. The choice of pathway often depends on the desired ester purity, scale of production, and economic factors.

Direct esterification involves the reaction of a phosphorus-containing acid with isooctanol. One of the most common industrial methods utilizes phosphorus oxychloride (POCl₃) as the phosphorus source. google.comgoogle.com In this process, isooctanol is reacted with phosphorus oxychloride, often in the presence of a catalyst, to form the tri-isooctyl phosphate and hydrogen chloride (HCl) as a byproduct. google.com The reaction is typically carried out in stages, with careful temperature control to manage the exothermic reaction and the evolution of HCl gas. For example, a process might start at a temperature below 25°C during the initial addition of POCl₃, followed by incremental heating to 90°C to drive the reaction to completion. google.com Lewis acids, such as aluminum chloride, can be employed as catalysts to enhance the reaction rate, improve the yield, and reduce the required temperature and reaction time. google.com

Another direct esterification approach involves the reaction of orthophosphoric acid (H₃PO₄) with isooctanol. google.com This reaction is an equilibrium process, and to achieve high yields of the phosphate ester, the water formed during the reaction must be continuously removed. google.comsciencemadness.org This is typically accomplished by heating the mixture to temperatures between 130°C and 182°C in the presence of a water-entraining agent. google.com

| Parameter | Phosphorus Oxychloride Method | Orthophosphoric Acid Method |

| Phosphorus Source | Phosphorus Oxychloride (POCl₃) | Orthophosphoric Acid (H₃PO₄) |

| Primary Byproduct | Hydrogen Chloride (HCl) | Water (H₂O) |

| Catalyst | Lewis Acid (e.g., AlCl₃) google.com | Typically requires a water-entraining agent google.com |

| Temperature | Staged, e.g., <25°C up to 90°C google.com | 130°C - 182°C google.com |

| Key Process Feature | Controlled addition and temperature google.com | Removal of water to drive equilibrium google.com |

| Reported Yield | Up to 95.5% google.com | Dependent on water removal efficiency |

A comparative overview of direct esterification techniques.

Transesterification offers an alternative pathway to isooctyl phosphates. This method involves the reaction of a pre-existing phosphate ester, such as a triaryl phosphate, with isooctyl alcohol. google.com The reaction displaces the original alcohol or phenol (B47542) from the phosphate ester, replacing it with the isooctyl group. These processes are often facilitated by a catalytic quantity of a base. google.com Weak bases like potassium carbonate or potassium fluoride (B91410) have been shown to be effective catalysts. google.com The reaction is typically carried out by heating the reactants at elevated temperatures, generally in the range of 60°C to 140°C, until the desired degree of transesterification is achieved. google.com This method can be controlled to produce specific mixtures of phosphate esters by reacting the starting phosphate sequentially with different alcohols. google.com

Research into the synthesis of phosphate esters continues to yield novel and more efficient methodologies. One innovative approach involves the catalytic transesterification using enol phosphates, such as dimethyl isopropenyl phosphate. nih.gov This method is highly atom-efficient, proceeding at room temperature with a catalytic base and generating acetone (B3395972) as the only byproduct, which makes the reaction irreversible. nih.gov

The development of advanced catalysts is a key area of focus. Heterogeneous catalysts, such as metal phosphates of aluminum, gallium, or iron, are being explored for transesterification reactions. google.com These solid catalysts are advantageous as they are easily separated from the reaction mixture and can potentially be reused, simplifying product purification and reducing waste. google.com Furthermore, research into advanced materials like cerium-based solid-phase catalysts, including metal-organic frameworks (MOFs) and nanoparticles, shows promise for phosphate ester transformations. nih.gov These materials offer robust, high-surface-area platforms for catalytic activity. nih.govmdpi.com

Green Chemistry Principles in Phosphoric Acid, Isooctyl Ester Production

The integration of green chemistry principles is becoming increasingly important in chemical manufacturing to reduce environmental impact and improve process sustainability. iupac.orgrsc.org For isooctyl phosphate production, this involves developing solvent-free systems and more energy-efficient protocols.

A significant advancement in the green synthesis of phosphate esters is the development of solvent-free reaction conditions. One such method employs microwave irradiation to drive the reaction between an alcohol and phosphorus oxychloride without the need for a solvent. orientjchem.org The absence of a solvent reduces waste, eliminates costs associated with solvent purchase and disposal, and simplifies the purification process. orientjchem.orgresearchgate.net Microwave-assisted synthesis has been shown to dramatically increase the speed of the reaction, reducing reaction times from several hours under conventional heating to just a few minutes. orientjchem.org

| Method | Reaction Time | Key Advantage |

| Classical Heating | 3 - 4 hours orientjchem.org | Established industrial method |

| Microwave Irradiation (Solvent-Free) | 2 - 6 minutes orientjchem.org | Drastically reduced reaction time, no solvent waste orientjchem.org |

Comparison of reaction times for trialkylphosphate synthesis.

Reducing energy consumption is a core tenet of green chemistry. In the context of isooctyl phosphate synthesis, energy efficiency can be achieved through several strategies. The use of highly active catalysts, such as the Lewis acids in direct esterification, can lower the required reaction temperature and shorten the duration, thereby saving energy. google.com

The microwave-assisted solvent-free synthesis is also inherently more energy-efficient due to the significant reduction in reaction time. orientjchem.org Furthermore, novel synthetic routes that operate under milder conditions, such as the room-temperature transesterification with isopropenyl phosphates, represent a significant step forward in developing energy-efficient protocols by eliminating the need for heating. nih.gov

Waste Minimization Strategies

Waste minimization is a critical aspect of the industrial production of this compound, driven by both environmental regulations and economic incentives. Key strategies focus on reducing the generation of waste streams at the source and recycling or reusing materials where feasible.

A primary waste stream in the esterification process is the water formed during the reaction. The presence of water can limit the reaction equilibrium and lead to the hydrolysis of the desired ester product. A key waste minimization and process optimization strategy is the in-situ removal of water. This is often achieved by carrying out the reaction under subatmospheric pressure, which facilitates the continuous distillation of water as it is formed, thereby driving the reaction to completion and maximizing the yield of the phosphate ester. google.com

Another significant area for waste reduction is the management of unreacted starting materials. In the synthesis of tri-isooctyl phosphate, for example, any unreacted isooctyl alcohol can be recovered from the reaction mixture. This is typically accomplished through vacuum distillation after the primary reaction is complete. The recovered isooctyl alcohol can then be recycled back into the manufacturing process, reducing raw material consumption and waste. google.com

The generation of acidic by-products and residual acids from the reaction also presents a waste management challenge. Neutralization of the crude product with an alkaline solution, such as aqueous sodium hydroxide, is a common step. google.com While this creates a salt-containing aqueous waste stream, process optimization aims to minimize the excess acid used, thereby reducing the volume and concentration of this effluent. The selection of catalysts that can be easily separated and reused also contributes to waste reduction.

Scale-Up Considerations and Industrial Synthesis Advancements

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires careful consideration of various engineering and process parameters to ensure safety, efficiency, and product consistency.

Reactor Design and Process Control

The industrial synthesis of this compound is typically carried out in batch or semi-batch reactors. The choice of reactor material is critical due to the corrosive nature of the reactants, particularly phosphoric acid and its derivatives. Glass-lined or stainless steel reactors are commonly employed to withstand the process conditions.

Effective mixing is paramount to ensure homogeneity and efficient heat and mass transfer within the reactor. The reactor is equipped with an agitator designed to handle the viscosity of the reaction mixture, which can change as the reaction progresses. Proper agitation prevents localized overheating and ensures uniform contact between the reactants and any catalyst used. google.com

Temperature control is a crucial parameter throughout the synthesis. The esterification reaction is exothermic, and a robust cooling system, such as a reactor jacket with a circulating cooling fluid, is necessary to maintain the desired temperature profile. As described in the synthesis methodology, a staged increase in temperature is often employed to control the reaction rate and prevent the formation of undesirable by-products. google.com Pressure control is also important, particularly when the reaction is carried out under vacuum to remove water in-situ. google.com

Process control in an industrial setting relies on a suite of sensors to monitor key parameters in real-time. These include temperature probes, pressure transducers, and potentially in-situ analytical techniques to track the progress of the reaction. For example, monitoring the acid number of the reaction mixture can provide an indication of the extent of esterification. Automated control systems are used to adjust parameters such as reactant feed rates, heating/cooling, and agitator speed to maintain the process within the optimal operating window.

Purification Techniques for Industrial Production

The crude this compound product from the reactor requires purification to remove unreacted starting materials, catalysts, and by-products to meet the quality specifications for its intended applications. A multi-step purification process is typically employed in industrial production.

A common initial purification step involves washing the crude product. After the reaction, the mixture is often cooled and washed with an aqueous solution to remove water-soluble impurities. A patent for purifying phosphate esters suggests a wash with a chelating agent composition, such as a dilute oxalic acid solution, to remove metal ion contaminants. google.com This is followed by one or more water washes to remove the chelating agent and other water-soluble impurities. google.com The washing steps are carried out in a liquid-liquid extraction setup, followed by phase separation.

Neutralization is another key step to remove residual acidic components. An alkaline solution, such as aqueous sodium hydroxide, is used to neutralize any remaining phosphoric acid or acidic mono- and di-esters. google.com Careful control of the neutralization process is necessary to avoid hydrolysis of the desired ester product.

After washing and neutralization, the product is dried to remove residual water. The presence of water can be detrimental to the stability and performance of the final product. Drying is typically achieved by heating the product under vacuum. google.com

Finally, distillation is often employed to separate the desired this compound from any remaining volatile impurities, such as unreacted isooctyl alcohol. Vacuum distillation is preferred to lower the boiling point and prevent thermal degradation of the product. google.com For example, a cut collected between 90°C and 170°C under a high vacuum (720-740 mmHg) can be used to recover isooctyl alcohol. google.com The purified this compound is the final product. In some cases, an acid scavenger, such as an epoxy-containing compound, may be added to the final product to improve its stability by reacting with any trace amounts of residual acid that could cause degradation over time. google.com

Below is a table summarizing the purification of a crude phosphate ester as described in a patent:

| Purification Step | Parameter | Result |

| Initial State | Crude Product Acid Number | 4.4 mg KOH/g |

| Crude Product Magnesium Content | 2600 ppm | |

| Step 1: Chelating Agent Wash | 0.4% Oxalic Acid in Water at 90°C | - |

| Post-Wash & Drying | Acid Number | 0.48 mg KOH/g |

| Magnesium Content | 20 ppm | |

| Table 1: Example of Crude Phosphate Ester Purification Data. google.com |

Advanced Applications in Chemical Separations and Materials Science

Role in Solvent Extraction Processes

Solvent extraction, or liquid-liquid extraction, is a core technology for separating and purifying substances. It operates on the principle of differential solubility of a solute between two immiscible liquid phases, typically an aqueous phase and an organic phase containing an extractant. Phosphoric acid esters, including the isooctyl variant, are highly effective acidic extractants, primarily functioning as cation exchangers. acs.org

Extraction of Metal Ions from Aqueous Solutions

The primary application of phosphoric acid, isooctyl ester in solvent extraction is the recovery and purification of metal ions from aqueous solutions. These processes are crucial in various industries for isolating valuable or hazardous metals. The general mechanism involves the exchange of a proton from the acidic extractant with a metal cation in the aqueous phase, transferring the metal into the organic phase as a complex. acs.org

The extraction of metal ions by acidic organophosphorus extractants like this compound is fundamentally a cation exchange process. acs.org The mechanism involves several key steps. First, the extractant molecules, often present as dimers in the organic solvent, interact with metal ions at the liquid-liquid interface. rsc.org

Molecular dynamics simulations show that the deprotonation of the phosphoric acid ligand is a crucial prerequisite for the adsorption and complexation of metal ions at the interface. rsc.org The metal ion (Mⁿ⁺) replaces the acidic proton (H⁺) of the extractant molecule (HA), forming a neutral complex that is soluble in the organic phase. This process can be represented by the general equilibrium:

Mⁿ⁺ (aq) + n(HA) (org) ⇌ MAₙ (org) + nH⁺ (aq)

Studies on similar organophosphorus acids reveal the formation of various complex structures. Depending on the conditions, metal ions can form complexes with one to three deprotonated extractant molecules. rsc.orgosti.gov For trivalent lanthanides, for example, complexes often involve three monodeprotonated dialkyl-phosphoric acid dimers. osti.gov The coordination environment of the extracted metal ion is a key area of study, with X-ray absorption spectroscopy indicating that trivalent lanthanide ions typically coordinate with six oxygen atoms from the extractant molecules. osti.gov

The effectiveness of a solvent extraction process often hinges on the extractant's ability to selectively target specific metals in a mixture. The branched structure of the isooctyl group in this compound influences its steric and electronic properties, which in turn affects its selectivity towards different metal ions.

This selectivity is critical in applications like the separation of rare earth elements (REEs), which have very similar chemical properties, or the removal of specific contaminants from industrial effluents. For instance, di-(2-ethylhexyl) phosphoric acid (D2EHPA), a closely related and widely studied extractant, demonstrates high selectivity for zinc over nickel in sulfate (B86663) solutions at controlled pH levels. ironmountainmine.com It is also effective in separating trivalent actinides like berkelium from trivalent lanthanides such as cerium in hydrochloric acid systems. osti.gov The choice of the alkyl group in the phosphoric acid ester is a key parameter for optimizing the separation of specific metal pairs.

| Metal System | Extractant | Conditions | Observation |

| Zinc / Nickel | Di-(2-ethylhexyl) phosphoric acid (D2EHPA) | pH 2.5–3.5 | D2EHPA allows for the efficient recovery of Zn from sulfate solutions. ironmountainmine.com |

| Berkelium(III) / Cerium(III) | Di-2-ethylhexyl phosphoric acid | HCl system | Demonstrated successful separation. osti.gov |

| Americium(III) / Promethium(III) | Mono-2-ethylhexyl phosphoric acid | HCl system | Effective separation achieved. osti.gov |

| Scandium / Impurities (Fe, Al) | Di-2-Ethylhexyl phosphoric acid (P204) | pH 1.5 | Sc extraction exceeded 95% with limited co-extraction of impurities. researchgate.net |

Hydrometallurgy: This field involves using aqueous chemistry to extract metals from ores, concentrates, and recycled or residual materials. Solvent extraction with organophosphorus reagents is a cornerstone of modern hydrometallurgy. ironmountainmine.com this compound and its analogs are used to recover a variety of metals. For example, D2EHPA is employed to recover zinc from galvanic sludge leach solutions and to separate zinc and iron from steel mill dust leachates. ironmountainmine.commdpi.com The process allows for the selective extraction of valuable metals, which can then be stripped from the organic phase in a purified, concentrated form for subsequent recovery, often by electrodeposition. mdpi.com

Nuclear Fuel Reprocessing: In the nuclear fuel cycle, solvent extraction is used to separate uranium and plutonium from fission products and minor actinides in spent nuclear fuel. unt.edu The PUREX (Plutonium and Uranium Recovery by Extraction) process is the most common method, traditionally using tri-n-butyl phosphate (B84403) (TBP) as the extractant. unt.edu However, advanced partitioning and transmutation (P&T) strategies require the separation of minor actinides (like americium and curium) from lanthanide fission products. iaea.org Acidic organophosphorus extractants, including esters of phosphoric acid, are critical for these challenging separations due to their high selectivity. osti.goviaea.org For instance, the TALSPEAK process uses di-2-ethylhexyl phosphoric acid in a specialized aqueous phase to achieve Am-Cm separation from lanthanides. iaea.org Reprocessing of silicide research reactor fuels also utilizes the PUREX process, sometimes requiring preliminary steps to manage the high silicon content before the liquid-liquid extraction stage. anl.gov

Separation of Organic Compounds

While the primary use of this compound is in metal extraction, organophosphorus compounds can also be applied to the separation of organic molecules. The purification of wet-process phosphoric acid itself is a major industrial application that involves solvent extraction. google.comresearchgate.net In this context, various organic solvents, including alcohols and phosphate esters, are used to extract phosphoric acid from an impure aqueous feed, leaving behind metallic impurities and fluorine compounds. researchgate.netopenchemicalengineeringjournal.com The phosphoric acid is then recovered from the solvent. While the isooctyl ester is the extractant for metals in many cases, related solvent systems are used to purify the acid from metals. For instance, mixtures of methyl isobutyl ketone and tri-butyl phosphate are used to purify wet-process phosphoric acid. ijcce.ac.ir

Interfacial Phenomena in Liquid-Liquid Extraction Systems

The liquid-liquid interface is where the transfer of species between the aqueous and organic phases occurs, making it a critical region in solvent extraction. rsc.org The kinetics and efficiency of the extraction process are governed by interfacial phenomena. Molecular dynamics studies on systems with phosphoric acid ligands have revealed that extractant molecules, along with some acid and metal ions, partition to the interface. rsc.org

This partitioning affects the physical properties of the interface, such as its thickness and the hydrogen-bonding network of water molecules. rsc.org The presence of the extractant can lead to phenomena like Marangoni instability, which is convective flow driven by gradients in interfacial tension. wixsite.com Understanding these interfacial structures and dynamics is essential for optimizing extraction kinetics and designing more efficient separation systems. Research indicates that the formation of various metal-extractant complexes occurs sequentially at the interface before their transfer into the bulk organic phase. rsc.org

Utilization in Functional Materials Development

The distinct properties of this compound, and its derivatives, such as diisooctyl acid phosphate, allow for their integration into a variety of materials to enhance performance and impart specific functionalities. These applications range from modifying polymer characteristics to improving the efficacy of industrial lubricants and processes.

Modifiers and Additives in Polymer Systems

This compound serves as a critical additive in the polymer industry, primarily functioning as a flame retardant and a plasticizer. ontosight.ai Its incorporation into polymer matrices, such as those used in plastics and textiles, helps to inhibit or suppress combustion. ontosight.ai When exposed to heat, the phosphate ester releases phosphorus compounds that interfere with the chemical reactions of fire, thereby reducing flammability. ontosight.ai

As a plasticizer, it increases the flexibility and durability of plastic materials. ontosight.ai Organophosphate esters (OPEs) in general are widely used for this purpose. nih.govresearchgate.net They are physically mixed into various materials rather than being chemically bonded, which allows for modification of the material's physical properties. nih.govresearchgate.net This has led to their extensive use in products like polyurethane foam, furniture, electronics, and construction materials. researchgate.net

| Application in Polymer Systems | Function | Mechanism/Benefit |

| Flame Retardant | Reduces flammability of materials like plastics and textiles. ontosight.ai | Releases phosphorus compounds at high temperatures, which suppresses combustion. ontosight.ai |

| Plasticizer | Increases flexibility and durability of plastic materials. ontosight.ai | Physically mixes with the polymer to modify its properties. nih.govresearchgate.net |

Components in Lubricant Formulations

In the realm of lubrication technology, this compound, and its derivatives are key components in various formulations. They are particularly valued for their anti-wear and friction-modifying properties. myskinrecipes.com The diisooctyl ester, for instance, is utilized as an anti-wear agent and a friction modifier in lubricating oils, contributing to the enhanced efficiency and extended lifespan of machinery. myskinrecipes.com

Its presence in hydraulic fluids is also notable, where it improves performance and stability, especially under conditions of high pressure and temperature. myskinrecipes.com The inherent lubricity and thermal stability of these phosphate esters make them suitable for demanding applications. myskinrecipes.com Furthermore, they can act as corrosion inhibitors in lubricant systems, protecting metal surfaces. researchgate.net

| Function in Lubricants | Specific Compound Mentioned | Benefit |

| Anti-wear agent | Phosphoric acid, diisooctyl ester | Improves efficiency and lifespan of machinery. myskinrecipes.com |

| Friction modifier | Phosphoric acid, diisooctyl ester | Enhances performance under high pressure and temperature. myskinrecipes.com |

| Corrosion inhibitor | Isooctyl acid phosphate | Protects metal surfaces. researchgate.net |

| Lubricity additive | Isooctyl acid phosphate | Used in textile lubricants and metalworking fluids. researchgate.net |

Surfactant and Emulsifier Applications in Industrial Processes

The molecular structure of this compound, containing both a hydrophilic phosphate head and a lipophilic isooctyl tail, allows it to function effectively as a surfactant and emulsifier. myskinrecipes.com This dual nature enables it to reduce surface tension between immiscible liquids, such as oil and water, facilitating their mixing. myskinrecipes.com

This property is leveraged in a multitude of industrial applications. It is used in the formulation of metalworking fluids and as a dispersing agent in the production of coatings and paints to ensure the uniform distribution of pigments and other components. myskinrecipes.com In agricultural formulations, it can be added to pesticide products to enhance their effectiveness. myskinrecipes.com Additionally, its salts are utilized in various industrial processes, including the manufacture of hydraulic fluids and in the textile industry for finishing treatments. ontosight.ai

Advanced Chemical Intermediate Applications

Beyond its direct use in material formulations, this compound is a valuable precursor in the field of organophosphorus chemistry, enabling the synthesis of more complex and specialized molecules.

Precursor in Organophosphorus Chemistry

This compound is a foundational molecule in organophosphorus chemistry. knowde.com Organophosphorus compounds are a class of organic chemicals containing phosphorus, and esters of phosphoric acid are a significant subgroup. researchgate.net The synthesis of these esters can be achieved through various methods, including the reaction of phosphoric acid with alcohols. researchgate.net As a commercially available phosphate ester, the isooctyl variant serves as a starting material for creating other organophosphate derivatives. knowde.com It is part of a broader family of phosphate esters that are synthesized for a wide array of industrial uses. knowde.com

Development of Derivative Compounds for Specific Functions

The reactivity of the phosphate group in this compound allows for the development of a wide range of derivative compounds with tailored functionalities. While specific examples derived directly from the isooctyl ester are not extensively detailed in the provided search results, the broader field of organophosphorus chemistry illustrates the potential. For instance, various phosphate and phosphonate (B1237965) derivatives are synthesized for medicinal applications, acting as prodrugs to improve bioavailability. google.comgoogle.com The synthesis of fluorinated phosphonates and other complex phosphate esters for biomedical applications and catalysis highlights the versatility of phosphate ester precursors. acs.orggoogle.com The isooctyl ester can, therefore, be a starting point for creating novel molecules for applications in areas such as catalysis, drug delivery, and the development of new materials with specific properties. google.comgoogle.comacs.orggoogle.com

Environmental Transport, Transformation, and Remediation Research

Environmental Fate and Distribution Mechanisms

Detailed research findings on the specific mechanisms governing the fate and distribution of phosphoric acid, isooctyl ester in the environment are sparse. While general principles of environmental chemistry can offer theoretical predictions, empirical data for this particular compound are largely absent.

Hydrolysis Pathways and Kinetics in Aquatic Environments

No specific studies detailing the hydrolysis pathways and kinetics of this compound in aquatic environments were identified. The rate of hydrolysis for organophosphate esters is known to be influenced by factors such as pH, temperature, and the presence of catalysts. For some phosphate (B84403) triesters, hydrolysis can proceed via either a stepwise or a concerted mechanism, depending on the nature of the ester group. researchgate.net Theoretical studies on other phosphate esters, like triethyl phosphate, suggest that the hydrolysis reaction can be slow. cdmf.org.br However, without specific experimental data for the isooctyl ester, its persistence and transformation through hydrolysis in water bodies remain unquantified.

Photolytic Degradation Under Environmental Conditions

Information regarding the photolytic degradation of this compound under environmental conditions is not available. Photolysis can be a significant degradation pathway for some organic compounds in the environment, influenced by factors like light intensity and the presence of photosensitizing substances. For instance, studies on other esters, such as phthalates, have shown that photolysis can contribute significantly to their abiotic degradation. taylorfrancis.com Similarly, research on some OPEs like tris(2-chloroethyl) phosphate (TCEP) has explored their photodegradation. nih.gov However, the specific susceptibility of the isooctyl phosphate ester to breakdown by sunlight has not been documented.

Adsorption and Desorption Behavior in Soil and Sediment Matrices

Specific data on the adsorption and desorption behavior of this compound in soil and sediment are not found in the available literature. The interaction of organophosphate compounds with soil and sediment is a critical factor in determining their mobility and bioavailability. The adsorption of phosphates in soil is known to be a complex process influenced by soil composition, pH, and the presence of other ions. icrisat.orgusda.goviosrjen.orgresearchgate.netslu.se For example, studies on 2,4-D isooctyl ester, a different type of ester, have shown that its adsorption is higher in soils with more organic carbon. taylorfrancis.com Without specific studies, the potential for this compound to bind to soil particles or leach into groundwater is unknown.

Bioaccumulation and Biotransformation Potential in Ecological Systems

While there is extensive research on the bioaccumulation and biotransformation of various OPEs, specific data for this compound is limited. Studies on other OPEs, such as tris(2-ethylhexyl) phosphate (TEHP), a structurally similar compound, indicate that they can be metabolized in organisms like fish, which reduces their bioaccumulation potential. gdut.edu.cnresearchgate.net The biotransformation of OPEs can lead to the formation of various metabolites. nih.govuantwerpen.beresearchgate.net The bioaccumulation of OPEs is also influenced by their lipophilicity. nih.gov However, without direct investigation, the extent to which this compound accumulates in organisms and is transformed within food webs remains speculative.

Analytical Methodologies for Environmental Monitoring

The development of precise analytical methods is crucial for monitoring the presence and concentration of chemical compounds in the environment.

Advanced Chromatographic Techniques for Trace Analysis

There are no standardized advanced chromatographic techniques specifically validated for the trace analysis of this compound in environmental samples. Generally, the analysis of OPEs in environmental matrices is performed using techniques like gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS). nih.govchromatographyonline.comnih.govnih.govmdpi.comlibretexts.orgsigmaaldrich.com These methods offer high sensitivity and selectivity, which are necessary for detecting low concentrations of contaminants. However, the application and optimization of these techniques for the specific detection of this compound have not been reported.

Spectroscopic Detection Methods for Environmental Samples

The detection of this compound, and other organophosphate esters (OPEs) in complex environmental matrices relies on sophisticated spectroscopic techniques, often coupled with chromatographic separation. Mass spectrometry (MS) is a primary tool for both qualitative and quantitative analysis due to its high sensitivity and selectivity.

A notable method combines stir bar sorptive extraction (SBSE) with direct analysis in real time (DART) Orbitrap™ mass spectrometry (OT-MS) for the analysis of phosphoric acid alkyl esters in aqueous samples. nih.gov In this approach, positive ion full-scan mass spectra of alkyl phosphate triesters are characterized by their self-protonated molecule [M+H]⁺. Subsequent collision-induced dissociation (CID) generates major fragmentation ions corresponding to the sequential loss of the alkyl chains, which is crucial for structural confirmation. nih.gov For di- and mono-esters, negative ionization is effective, yielding abundant [M-H]⁻ ions. nih.gov

While direct spectroscopic methods for the intact ester are advanced, traditional spectrophotometric methods are widely used for determining total phosphorus content, which can be an indicator of OPE pollution after appropriate sample digestion. The "molybdenum blue" method is a well-established colorimetric technique. nih.gov In this process, orthophosphate (derived from the breakdown of the ester) reacts with an ammonium (B1175870) molybdate (B1676688) solution in an acidic medium to form a phosphomolybdate complex. nih.gov This complex is then reduced by an agent like ascorbic acid to produce a stable blue-colored compound. nih.gov The intensity of the blue color, measured with a spectrophotometer typically around a wavelength of 882 nm, is directly proportional to the phosphorus concentration. nih.govresearchgate.net Another, though less sensitive, spectrophotometric technique is the vanadomolybdo-phosphoric acid method, which produces a yellow-colored compound. nih.gov

Laser-induced fluorescence (LIF) is another spectroscopic technique employed for environmental analysis, particularly for detecting contaminants like mineral oils on soil surfaces. researchgate.net While not directly applied to non-fluorescent OPEs themselves, its use in complex environmental matrices highlights the adaptability of spectroscopic methods for on-site monitoring. researchgate.net

Sample Preparation and Extraction Protocols for Environmental Matrices

Effective analysis of this compound from environmental samples necessitates robust preparation and extraction protocols to isolate the analyte from interfering matrix components and concentrate it to detectable levels. The choice of method depends on the sample matrix (e.g., water, soil, sediment) and the specific analytical technique being employed.

For aqueous samples, stir-bar sorptive extraction (SBSE) has proven effective for a range of phosphoric acid esters. nih.gov In this method, a magnetic stirring rod coated with an extracting phase, such as polydimethylsiloxane (B3030410) (PDMS), is placed in the water sample. The target analytes partition from the aqueous phase into the PDMS coating. Key parameters that must be optimized for efficient extraction include the sample pH, the volume ratio of the PDMS phase to the aqueous sample, stirring speed, extraction time, and temperature. nih.gov For phosphate esters, extraction is most successful when the analytes are in their neutral form. nih.gov Following extraction, the stir bar can be directly analyzed, for instance, by placing it in a thermal desorption unit coupled to a gas chromatograph or within a direct analysis in real time (DART) ion source. nih.gov

For solid samples like soil or sediment, extraction often involves the use of a combination of acids and chelating agents to solubilize the phosphorus compounds. The Mehlich-3 extraction method is a widely used universal technique that employs a mixture of acids to extract phosphorus from various soil types. nih.gov Following extraction from the solid phase, the resulting liquid extract can be further cleaned up and concentrated before instrumental analysis.

General functionalization procedures for binding phosphoric acid esters to solid substrates like mesoporous silica (B1680970) involve refluxing the compound with the silica in a solvent such as absolute toluene (B28343) using a Dean–Stark apparatus to remove water. mdpi.com The resulting solid is then washed sequentially with solvents like toluene, methanol (B129727), and dichloromethane (B109758) to remove any unbound material before analysis. mdpi.com This type of sample preparation is more common in materials science but demonstrates a rigorous protocol for isolating and immobilizing the target compounds.

Remediation and Mitigation Strategies

Chemical oxidation is a significant pathway for the transformation and degradation of organophosphate esters (OPEs) in the environment. These reactions can be initiated by highly reactive species such as hydroxyl radicals (·OH) and ozone (O₃). tandfonline.comacs.org

In the atmosphere, OPEs associated with airborne particles are subject to heterogeneous oxidation reactions initiated by OH radicals. acs.org This process transforms the parent OPEs into various oxidized products. acs.org The reaction can proceed through OH addition to the central phosphorus atom, followed by the cleavage of an alkoxy or phenoxy group. acs.org Studies on diphenyl phosphate (DPhP), as an analogue, have shown that OH radical oxidation is a key degradation pathway. nih.gov

Ozone is another critical oxidant. The transformation of organophosphite antioxidants (OPAs), which are chemical precursors to some OPEs, into OPEs can occur via ozone oxidation. tandfonline.comacs.org The mechanism involves the addition of an ozone molecule to the phosphorous center of the OPA, forming an intermediate that subsequently converts to the corresponding OPE with the loss of an oxygen molecule. tandfonline.com This transformation has been observed to be rapid, with significant conversion occurring in minutes under experimental conditions. tandfonline.com The atmospheric lifetime of some OPEs with respect to ozonolysis in the troposphere can be very short, indicating that this is a major degradation pathway. nih.gov The presence of mineral aerosols like titanium dioxide (TiO₂) can influence these reactions, promoting ·OH oxidation while inhibiting the direct ozonolysis of the OPE. nih.gov

| Oxidant | Typical Reaction Environment | Significance for OPEs | Reference |

| Hydroxyl Radical (·OH) | Atmosphere (gas phase), Water | Governs the atmospheric fate of gaseous OPEs and degradation of particulate OPEs. | acs.orgnih.gov |

| Ozone (O₃) | Atmosphere (gas phase), Water | Transforms organophosphite precursors into OPEs and directly degrades some OPEs. | tandfonline.comnih.gov |

Adsorption is a widely studied and effective technology for removing organophosphate esters from contaminated water. nih.gov The process involves the mass transfer of the contaminant from the liquid phase onto the surface of a solid adsorbent material. nih.gov Various materials have been investigated for their potential to adsorb OPEs, including modified biochars and metal-organic frameworks (MOFs).

Iron-modified biochar, prepared by co-pyrolysis, has demonstrated high efficiency in adsorbing OPEs like tris(2-chloroethyl) phosphate (TCEP) and tris(1-chloro-2-propyl) phosphate (TCPP). nih.gov The modification develops the mesoporous structure of the biochar and introduces γ-Fe₂O₃, enhancing adsorption capacity. The primary mechanisms driving adsorption onto this material include pore-filling, Lewis acid-base interactions, and hydrophobic interactions. nih.gov

Metal-organic frameworks (MOFs), such as MIL-101(Fe), have also been shown to be effective adsorbents for OPEs. nih.gov Functionalizing the MOF with ligands like amino (-NH₂), hydroxyl (-OH), or methyl (-CH₃) groups can significantly enhance removal efficiency. Studies have shown that an amino-functionalized MOF (MIL-101(Fe)-NH₂) was the most efficient for TCEP removal, with adsorption driven by van der Waals forces and hydrogen bonding. nih.gov

Non-ionic resins are another class of adsorbents used for OPE removal. The hydrophobic resin XAD4 has shown a higher maximum adsorption capacity for several OPEs compared to the more hydrophilic XAD7hP resin. researchgate.net The adsorption capacity is generally higher for more hydrophobic OPEs. researchgate.net

The table below summarizes the maximum adsorption capacities (qₘ) of various adsorbents for selected organophosphate esters.

| Adsorbent | Target OPE | Maximum Adsorption Capacity (qₘ) | Reference |

| MIL-101(Fe)-NH₂ | TCEP | 282.940 µmol/g | nih.gov |

| MIL-101(Fe)-CH₃ | TCEP | 181.274 µmol/g | nih.gov |

| MIL-101(Fe)-OH | TCEP | 119.680 µmol/g | nih.gov |

| Iron-Modified Coconut Shell Biochar (MCSB) | TCEP | 211.3 mg/g | nih.gov |

| Iron-Modified Coconut Shell Biochar (MCSB) | TCPP | 223.7 mg/g | nih.gov |

| XAD4 Resin | Five OPEs | 0.786–2.25 mmol/g | researchgate.net |

Bioremediation leverages the metabolic capabilities of microorganisms to degrade environmental contaminants. While specific studies on the microbial degradation of this compound are limited, research on analogous organophosphate and phthalate (B1215562) esters indicates a strong potential for this approach. nih.gov Bacteria, fungi, and algae have all been identified as capable of breaking down ester-based compounds. nih.gov

The biodegradation of esters often involves enzymes that catalyze the hydrolysis of the ester bond, breaking the molecule into an alcohol and a carboxylic or phosphoric acid, which can then be further metabolized through central metabolic pathways. For instance, studies on phthalate acid esters (PAEs), which are also widely used plasticizers, have identified numerous microbial strains capable of their degradation. nih.gov Genera such as Rhodococcus, Paenarthrobacter, and the fungus Fusarium have been shown to efficiently degrade various phthalates. nih.gov For example, Fusarium oxysporum was found to degrade approximately 60% of an initial 500 mg/L concentration of butyl benzyl (B1604629) phthalate (BBP) within 7.5 hours. nih.gov

The principles of this degradation are applicable to organophosphate esters. The ester linkages in this compound are susceptible to enzymatic hydrolysis by microbial esterases or phosphatases. The success of bioremediation depends on identifying and utilizing microorganisms with the specific enzymatic machinery required to attack the target compound. The process can be applied in situ (at the contaminated site) or ex situ (where contaminated material is moved to a treatment facility).

Computational and Theoretical Chemistry Approaches

Quantum Chemical Studies of Molecular Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic properties and predict the chemical behavior of molecules.

The fundamental structure of phosphoric acid involves a central phosphorus atom double-bonded to one oxygen atom and single-bonded to three hydroxyl (-OH) groups. In phosphoric acid, isooctyl ester, one or more of these hydroxyl groups are replaced by an isooctoxy group (-O-C₈H₁₇). Quantum chemical calculations can elucidate the nature of the bonding in this molecule.

The phosphorus-oxygen double bond (P=O) is a key feature, characterized by a high electron density and polarity. The P-O single bonds have significant covalent character, but are also polarized due to the high electronegativity of oxygen. The introduction of the bulky, electron-donating isooctyl group influences the electronic distribution across the phosphate (B84403) head. This alkyl group can sterically hinder interactions and slightly modify the acidity of the remaining P-OH protons compared to unsubstituted phosphoric acid.

Studies on phosphoric acid show that the phosphorus atom can exhibit an expanded octet, forming five bonds in its most stable configuration youtube.com. The geometry around the phosphorus center is tetrahedral. Computational models can precisely calculate bond lengths, bond angles, and partial charges on each atom, providing a detailed picture of the molecule's ground state.

Table 1: Calculated Properties of Phosphoric Acid Derivatives

| Property | Value | Method |

|---|---|---|

| P=O Bond Length | ~1.45 Å | Density Functional Theory (DFT) |

| P-O Bond Length | ~1.60 Å | Density Functional Theory (DFT) |

| O-P-O Bond Angle | ~109.5° | DFT/Hartree-Fock |

Note: The values are typical representations from quantum chemical studies of organophosphates and may vary slightly for the specific isooctyl ester.

Quantum chemical calculations on related systems have been used to understand how metal cations interact with phosphate-containing molecules. For instance, studies on lichen metabolites show that deprotonated acid groups form stable chelation rings with alkali metal cations, a principle that also applies to the interaction of isooctyl phosphoric acid with metal ions in applications like solvent extraction nih.gov.

Computational chemistry is instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the elucidation of reaction mechanisms, identification of transition states, and calculation of activation energies.

Synthesis: The primary synthesis route for phosphoric acid esters is the esterification of phosphoric acid with an alcohol, in this case, isooctanol. Theoretical models can simulate this condensation reaction, exploring different catalytic pathways (e.g., acid-catalyzed) to determine the most energetically favorable route. Another significant synthetic route is the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide researchgate.net. While this produces a phosphonate (B1237965) (P-C bond) rather than a phosphate ester (P-O-C bond), related mechanistic studies of nucleophilic attack at the phosphorus center are informative. Computational studies can model the nucleophilic attack of the phosphite and the subsequent dealkylation step to clarify the mechanism and predict reaction yields under various conditions kent.ac.uk.

Degradation: The primary degradation pathway for this compound is hydrolysis, which cleaves the ester bond to yield phosphoric acid and isooctanol. This is particularly relevant in solvent extraction processes where the organic phase is in contact with acidic aqueous solutions elsevierpure.com. Quantum chemical models can simulate the attack of a water molecule (or hydronium ion) on the phosphorus atom or the ester's alkyl carbon, comparing the activation barriers for different mechanisms (e.g., Sₙ1 vs. Sₙ2 type reactions at the carbon, or addition-elimination at the phosphorus). These studies can predict the rate of hydrolysis under different pH and temperature conditions. Research into the degradation of other anthropogenic chemicals shows that enzymatic pathways can also evolve, often beginning with promiscuous enzymes that can perform an initial detoxification step, such as hydrolysis or methylation nih.gov.

Molecular Dynamics Simulations of Interfacial Behavior

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of complex systems like liquids and interfaces. This is particularly useful for understanding the role of isooctyl phosphoric acid in solvent extraction and as a surface-active agent.

In solvent extraction, isooctyl phosphoric acid acts as an extractant, transferring metal ions from an aqueous phase to an organic phase. MD simulations are ideal for studying the liquid-liquid interface where this transfer occurs. Simulations can model the orientation and aggregation of extractant molecules at the interface. Due to its amphiphilic nature, the polar phosphate head of the isooctyl ester will orient towards the aqueous phase, while the nonpolar isooctyl tail will remain in the organic phase (e.g., kerosene (B1165875) or dodecane).

These simulations can reveal the formation of supramolecular structures, such as reverse micelles, in the organic phase, which encapsulate the extracted metal ions. Studies on similar systems have shown that modifiers like isooctanol can form hydrogen bonds with the extracted species, stabilizing the complex in the organic phase rsc.org. MD simulations can explicitly model these hydrogen bonds and other non-covalent interactions, providing insight into the synergistic effects of modifiers. Furthermore, simulations can be used to calculate the potential of mean force (PMF) for transferring a metal ion across the interface, yielding a quantitative measure of the extraction efficiency elsevierpure.comresearchgate.net.

The surfactant properties of isooctyl phosphoric acid also make it effective for modifying the surfaces of materials. ontosight.ai MD simulations can model the adsorption of the ester onto various surfaces, such as metal oxides or polymers. These simulations show how the molecules arrange themselves on the surface, for example, by forming a self-assembled monolayer.

The phosphate head group can form strong coordinate or hydrogen bonds with surface hydroxyl groups on metal oxides, while the isooctyl tails would orient away from the surface, creating a hydrophobic layer. This is the principle behind its use in lubricants and as a corrosion inhibitor. MD simulations can be used to calculate the binding energy of the ester to the surface and to study the structural and dynamic properties of the resulting film nih.govyoutube.com. For instance, simulations can predict how the adsorbed layer affects the friction coefficient between two surfaces or how it prevents corrosive agents from reaching the material surface.

Table 2: Typical Parameters for MD Simulations of Interfacial Systems

| Parameter | Description | Typical Value/Method |

|---|---|---|

| Force Field | Describes the potential energy of the system | OPLS-AA, CHARMM, AMBER |

| Water Model | Represents water molecules in the aqueous phase | TIP3P, SPC/E |

| System Size | Number of atoms in the simulation box | 10,000 - 100,000 atoms |

| Simulation Time | Duration of the molecular trajectory | 10 - 500 nanoseconds |

Structure-Property Relationship Predictions

A major goal of computational chemistry is to predict the macroscopic properties of a substance from its molecular structure. This is known as a Quantitative Structure-Property Relationship (QSPR). For isooctyl phosphoric acid, QSPR models can predict properties relevant to its applications.

The molecule's structure, featuring a polar head and a significant nonpolar tail, is directly responsible for its use as a surfactant, plasticizer, and lubricant. ontosight.ai

Surfactant Activity: The amphiphilic balance can be quantified by calculating properties like the octanol-water partition coefficient (LogP), which computational models can estimate with good accuracy. A predicted LogP of -0.44 suggests some solubility in both phases, consistent with interfacial activity lookchem.com.

Lubricity: MD simulations can predict the viscosity and film-forming properties of the compound, relating the flexibility and interactions of the isooctyl chains to its performance as a lubricant.

Plasticizing Effect: When used as a plasticizer in polymers, the isooctyl chains disrupt the polymer chain packing, increasing flexibility. Computational models can simulate the mixing of the ester with a polymer matrix and calculate the resulting change in the glass transition temperature (Tg), a measure of plasticity.

By systematically modifying the structure in silico (e.g., changing the length or branching of the alkyl chain) and calculating the resulting properties, computational chemists can design new phosphate esters with optimized performance for specific applications.

Predictive Models for Extraction Efficiency

Predicting the extraction efficiency of a given system is crucial for process design, optimization, and economic feasibility. Computational models offer a powerful alternative to purely empirical, trial-and-error experimentation. These models can be broadly categorized into process-level simulations and molecule-level predictive tools like Quantitative Structure-Activity Relationship (QSAR) models.

Process-level modeling involves creating mathematical representations of the entire extraction circuit. Studies have successfully developed models for phosphoric acid purification that consider key operational parameters such as the concentration of the feed acid, the mass ratio of solvent to feed, temperature, and the number of theoretical stages. osti.gov By employing factorial design, these models can predict the experimental conditions needed to achieve a specific yield of purified acid. osti.gov

At the molecular level, QSAR and similar statistical methods provide a framework for predicting the chemical behavior of a compound based on its structure. These models establish a correlation between a molecule's structural or physicochemical properties (descriptors) and its observed activity or property, in this case, extraction efficiency. For instance, a study on a series of organophosphate compounds developed robust QSAR models using the Monte Carlo method to predict their inhibitory activity against acetylcholinesterase, demonstrating the power of this approach for organophosphates. nih.gov

Similarly, artificial neural networks (ANNs) have been proposed to model and predict the extraction efficiency of compounds in supported liquid membrane systems. nih.gov These models use molecular descriptors like the octanol-water partition coefficient (logP), acid dissociation constant (pKa), and molecular weight as inputs to predict the extraction efficiency as an output. nih.gov The resulting models showed good agreement with experimental data, with average deviations smaller than ±3%. nih.gov

The table below illustrates typical statistical parameters used to validate the robustness and predictive power of such models, based on findings from a QSAR study on pesticides, which is methodologically analogous. nih.gov

Table 1: Example of Statistical Validation Parameters for Predictive QSAR Models

| Parameter | Description | Value Range Example |

|---|---|---|

| R² | Coefficient of determination. Measures how well the model fits the training data. | 0.75 - 0.99 |

| Q²loo | Cross-validation coefficient (leave-one-out). Measures the internal predictive ability of the model. | 0.66 - 0.98 |

| Q²ext | External validation coefficient. Measures the model's ability to predict the behavior of an external test set of compounds. | 0.53 - 0.96 |

| CCCext | Concordance Correlation Coefficient for the external set. Also assesses external predictivity. | 0.73 - 0.91 |

By applying these computational techniques to a series of phosphoric acid esters, including isooctyl ester and its isomers, it is possible to develop models that predict their efficiency in extracting specific metals like lanthanides or uranium. wikipedia.orgresearchgate.net This allows for the in silico screening of potential extractants and the optimization of their molecular structure before undertaking costly and time-consuming synthesis and laboratory testing.

Design of Novel Phosphoric Acid Esters with Tailored Properties

Beyond predicting the behavior of existing compounds, computational chemistry is a powerful tool for the de novo design of novel phosphoric acid esters with specific, tailored properties. By understanding the structure-property relationships at a quantum mechanical level, chemists can rationally modify molecular structures to enhance desired functions, such as selectivity, efficiency, or suitability for a specific application. nih.gov

Theoretical investigations using methods like Density Functional Theory (DFT) can reveal detailed information about a molecule's geometric and electronic structure, including the distribution of frontier molecular orbitals (HOMO and LUMO). nih.gov This knowledge is critical for understanding and tuning the chemical reactivity and interaction capabilities of the extractant. nih.gov For organophosphorus compounds, properties such as ionization potentials, electron affinities, and reorganization energies can be calculated and correlated with their extraction behavior. nih.gov

This design approach has been successfully applied in various contexts:

Catalysis: Computational and experimental studies have been combined to understand stereocontrol in reactions catalyzed by chiral phosphoric acids. DFT calculations helped demonstrate the influence of certain molecular groups on enantioselectivity, leading to the design of a new, more effective protecting group for the reactants. nih.gov

Drug Discovery: In medicinal chemistry, phosphoric acid esters are designed as prodrugs to improve the solubility and bioavailability of a parent drug. Computational modeling helps in designing ester linkages that are stable until they reach the target site, where they are cleaved to release the active compound. nih.gov

Specialized Materials: Research has focused on immobilizing phosphoric acid esters onto solid supports like mesoporous silica (B1680970) to create novel materials for applications such as asymmetric catalysis. google.com

The design process for a novel phosphoric acid ester extractant would typically involve identifying a lead compound, such as HDEHP, and then computationally exploring a series of structural modifications. These could include altering the length or branching of the alkyl (isooctyl) chains, or introducing different functional groups to fine-tune the molecule's acidity, steric hindrance, and solubility characteristics. The goal is to enhance its affinity and selectivity for a target metal ion over others present in a mixture. researchgate.net For example, systematic computational studies can reveal how branched chains on a molecule influence its interaction with an extractant like 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester (P507), a compound related to HDEHP.

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| Bis(2-ethylhexyl)phosphoric acid | HDEHP, DEHPA |

| 2-ethylhexylphosphonic acid mono-2-ethylhexyl ester | P507, EHEHPA |

| Phosphorus pentoxide | |

| 2-ethylhexanol |

Analytical Characterization and Quality Assurance Research

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are essential for separating phosphoric acid, isooctyl ester from complex mixtures and for its precise quantification.

Gas chromatography (GC) is a widely employed technique for the analysis of volatile and semi-volatile organophosphate esters. nih.govnih.gov

For the analysis of this compound, a GC system equipped with a suitable capillary column and a sensitive detector would be used.

Column Selection: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is commonly used for the separation of organophosphate esters. chromatographyonline.com

Detector: A flame photometric detector (FPD) with a phosphorus filter or a nitrogen-phosphorus detector (NPD) would provide high selectivity and sensitivity for this phosphorus-containing compound. Mass spectrometry (GC-MS) is also a powerful detection method, providing both quantitative data and structural information from the mass spectrum of the eluting compound. chromatographyonline.com

Retention Time: The retention time of this compound will depend on the specific GC conditions, including the column type, temperature program, and carrier gas flow rate. phenomenex.com Under a given set of conditions, the retention time is a characteristic property that can be used for identification. For a homologous series of alkyl phosphates, the retention time generally increases with the length of the alkyl chain.

Table 3: Typical Gas Chromatography Parameters for Organophosphate Ester Analysis

| Parameter | Condition |

|---|---|

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS) chromatographyonline.com |

| Carrier Gas | Helium at a constant flow rate (e.g., 1.2 mL/min) chromatographyonline.com |

| Injector Temperature | 280 °C chromatographyonline.com |

| Oven Program | Initial temp. 70°C, ramp to 280°C chromatographyonline.com |

| Detector | Mass Spectrometer (MS) or Flame Photometric Detector (FPD) |

This comprehensive suite of analytical techniques ensures the accurate identification, structural confirmation, and purity assessment of this compound, which is critical for its application in research and industry.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of organophosphate esters like isooctyl phosphoric acid. It allows for the separation, identification, and quantification of the ester and related substances.

Research into the analysis of organophosphate esters has led to the development of various HPLC methods, often employing tandem mass spectrometry (UPLC-MS/MS) for enhanced sensitivity and specificity. nih.gov For compounds like this compound, which possess both hydrophilic and hydrophobic properties, mixed-mode liquid chromatography is particularly effective. nih.gov This approach allows for reasonable retention and separation of a wide range of organophosphate esters that are difficult to analyze using conventional reversed-phase chromatography alone. nih.gov

The selection of the mobile phase is critical for achieving optimal separation. A common approach involves using a gradient system with an aqueous component and an organic modifier. For instance, a system using a 0.1% formic acid aqueous solution and acetonitrile (B52724) has been shown to provide excellent peak shapes and response values for various organophosphate esters. nih.gov The stationary phase is also a key parameter; C18 columns are frequently used due to their versatility and robustness in separating compounds of varying polarity. nih.gov

A typical analytical method involves dissolving the sample in a suitable solvent, such as acetonitrile, followed by purification using Solid-Phase Extraction (SPE) to remove interfering matrix components before injection into the HPLC system. nih.gov

Table 1: Illustrative HPLC Parameters for Organophosphate Ester Analysis

| Parameter | Condition | Purpose |

| Column | Waters Acquity BEH C18 (100 mm x 2.1 mm, 1.7 µm) nih.gov | Provides high-resolution separation of analytes. |

| Mobile Phase A | 0.1% Formic Acid in Water nih.gov | Aqueous component of the mobile phase, aids in ionization for MS detection. |

| Mobile Phase B | Acetonitrile nih.gov | Organic modifier, its gradient controls the elution of compounds. |

| Detection | Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) nih.govnih.gov | Offers high sensitivity and specific quantification of target compounds. |

| Purification | Solid-Phase Extraction (SPE) nih.govnih.gov | Cleans up the sample to remove matrix interferences before analysis. |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) represents an advanced and "green" alternative to traditional HPLC for the analysis of this compound. youtube.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. scispace.com This technique combines the advantages of both gas chromatography (GC) and HPLC, offering high efficiency and fast analysis times. scispace.com

The physical properties of supercritical fluids, being intermediate between a liquid and a gas, result in lower viscosity and higher diffusivity than liquid mobile phases used in HPLC. youtube.com This allows for the use of higher flow rates without a significant loss in separation performance, leading to a reduction in analysis time. youtube.com For example, an analysis that might take a considerable amount of time in normal-phase HPLC could be completed much faster using SFC. youtube.com

Furthermore, SFC is considered a more environmentally friendly technique because it significantly reduces the consumption of organic solvents. youtube.com The primary mobile phase, CO2, is non-toxic and readily available. Modifiers such as methanol (B129727) or acetonitrile are used in small quantities to adjust the polarity of the mobile phase and optimize separation. youtube.com SFC is particularly well-suited for the separation of low to moderate molecular weight, thermally labile molecules, and chiral compounds. scispace.com

Table 2: Comparison of SFC and HPLC for Analysis

| Feature | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) |

| Primary Mobile Phase | Supercritical CO2 scispace.com | Liquid solvents (e.g., water, acetonitrile, methanol) nacalai.com |

| Analysis Speed | Generally faster due to high diffusivity and low viscosity youtube.com | Slower flow rates are typically required youtube.com |

| Solvent Consumption | Significantly lower organic solvent usage youtube.com | Higher consumption of organic solvents |

| Environmental Impact | Greener, less waste generated youtube.com | Larger environmental footprint due to solvent use |

| Applicability | Ideal for thermally labile and chiral compounds scispace.com | Broad applicability across many compound classes |

Advanced Elemental and Trace Analysis Methods

To ensure the chemical integrity and safety of this compound, advanced elemental and trace analysis methods are employed. These techniques are crucial for quantifying the phosphorus content and for detecting and measuring trace elemental impurities that may be introduced during the manufacturing process. intertek.com

Inductively Coupled Plasma (ICP) based methods, such as ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS), are powerful tools for this purpose. intertek.com These methods can detect a wide range of elements at levels from percentages down to parts-per-trillion (ppt). intertek.comhoneywell.com Sample preparation typically involves wet digestion using high-purity acids to break down the organic matrix and bring the elements into a solution suitable for analysis. honeywell.com